2-Cyclobutyl-2-fluoroacetic acid

Description

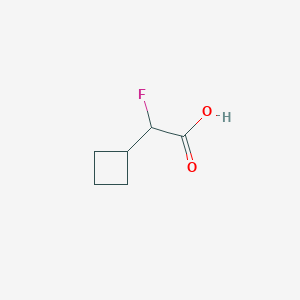

2-Cyclobutyl-2-fluoroacetic acid is a fluorinated carboxylic acid characterized by a cyclobutyl substituent at the alpha position of the acetic acid backbone. The molecular formula is C₆H₉FO₂, with a molecular weight of 148.13 g/mol. The cyclobutyl ring introduces steric strain due to its non-planar structure, while the fluorine atom enhances acidity via electron withdrawal.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclobutyl-2-fluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9FO2/c7-5(6(8)9)4-2-1-3-4/h4-5H,1-3H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XKGQKFCBGVZWMG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1527583-05-6 | |

| Record name | 2-cyclobutyl-2-fluoroacetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Carbene Addition and Cyclopropanation Routes

One classical approach to synthesize fluorinated cyclopropane carboxylic acids involves cyclopropanation via carbene addition to alkenes or vinyl ethers. For example, a method disclosed in US Patent US10844000B2 describes a multi-step process:

- Step 1: Mixing a vinyl ether with a phase transfer catalyst (such as tetrabutylammonium chloride or tetramethylammonium chloride) to facilitate addition reactions.

- Step 2: Reaction of a substituted cyclopropane compound with an alcohol (R2OH) at elevated temperatures (80-115 °C) to form an acetal intermediate.

- Step 3: Acidic hydrolysis of the acetal to yield 2-fluoroacrylaldehyde, which can be further converted to the desired fluorinated acid.

This method emphasizes the use of phase transfer catalysts to improve reaction efficiency and selectivity, and the temperature control to optimize yields.

Thiophenol and Halogenated Alkane Route

A novel and efficient synthesis method for 2-fluorocyclopropane carboxylic acids, which can be adapted for 2-Cyclobutyl-2-fluoroacetic acid, involves the reaction of halogenated alkanes with thiophenol, followed by oxidation and elimination steps:

- Initial reaction of 1,1-dichloro-1-fluoroethane with thiophenol in a specific mass ratio (1.1 to 3.5:1) to form a phenyl sulfide intermediate.

- Oxidation of the phenyl sulfide with Oxone (mass ratio 1:7-9) to generate a sulfone intermediate.

- Treatment of this intermediate with a base (alkali metal alkoxides, carbonates, hydroxides, or hydrides) to induce elimination, forming 1-fluoro-1-benzenesulfonylethylene.

- Subsequent reaction with ethyl diazoacetate in the presence of a ruthenium catalyst yields the cyclopropane intermediate with high trans/cis selectivity (86/14).

- Final hydrolysis or acidification steps produce the target fluorinated acid.

This method is notable for:

- Use of bulk commodity reagents reducing raw material costs.

- Short synthetic route improving overall efficiency.

- Avoidance of highly corrosive fluorine gas, enhancing safety.

- High stereoselectivity due to the ruthenium catalyst.

Michael Addition and Fluorination

Another approach involves Michael addition of tert-butyl acrylate followed by fluorination:

- Michael addition of thiophenol-derived intermediates to tert-butyl acrylate under strongly basic conditions (e.g., potassium hydroxide or sodium hydroxide solutions) at elevated temperatures.

- Isolation of sulfoxide intermediates.

- Fluorination using fluorine gas to introduce the fluorine atom at the alpha position.

However, this method suffers from:

Cycloaddition with Fluoroolefins

The cycloaddition of ethyl diazoacetate with fluoroolefins catalyzed by copper or ruthenium catalysts is a classical method:

- Copper-catalyzed cycloaddition of 1,1-fluorochloroethylene with ethyl diazoacetate produces fluorocyclopropane intermediates.

- Challenges include the gaseous nature of fluoroolefins, nitrogen release during reaction, and safety risks due to closed system requirements.

- Ruthenium catalysts improve stereoselectivity and reaction control but require careful handling.

Comparative Data Table of Key Preparation Methods

Research Findings and Notes

- The introduction of fluorine into cycloalkyl acetic acids significantly enhances biological activity and drug properties, motivating the development of efficient synthesis routes.

- The thiophenol-halogenated alkane route represents a breakthrough in cost-effective and scalable synthesis, avoiding hazardous reagents like fluorine gas.

- Phase transfer catalysis offers a versatile approach to fluorinated acrylates and related compounds, potentially adaptable to this compound synthesis.

- Safety, environmental impact, and stereoselectivity remain critical factors guiding method selection.

- Current research trends prioritize methods that use bulk chemicals, mild conditions, and catalytic systems to optimize yield and purity while minimizing hazardous waste.

Chemical Reactions Analysis

Types of Reactions: 2-Cyclobutyl-2-fluoroacetic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form derivatives such as esters or amides.

Reduction: Reduction reactions can be performed to convert the carboxylic acid group to alcohols or aldehydes.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be employed for reduction reactions.

Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base.

Major Products Formed:

Oxidation: Esters, amides, and carboxylic acid derivatives.

Reduction: Alcohols, aldehydes, and other reduced forms.

Substitution: Fluorinated derivatives with different functional groups.

Scientific Research Applications

General Information

- IUPAC Name: 2-cyclobutyl-2-fluoroacetic acid

- CAS Number: 1527583-05-6

- Molecular Formula: [not in search results]

Potential Applications

- Synthetic Organic Chemistry: It is recognized for its potential applications in synthetic organic chemistry. The compound features a cyclobutyl group attached to a fluoroacetate moiety, which contributes to its distinctive chemical properties.

- Pharmaceutical Research: This compound is used in interaction studies to understand its behavior in biological systems. Research focuses on enzyme inhibition, protein binding, and metabolic pathways. These studies are essential for determining safety profiles and potential uses in medicine and agriculture.

- Drug Design: The presence of fluorine atoms in the molecule can influence a drug's metabolic stability, lipophilicity, and binding affinity to target proteins .

- Versatile Small Molecule Scaffold: this compound can be employed as a versatile small molecule scaffold .

- GPR109a Agonist: It can be used in the discovery of potent nicotinic acid receptor agonists .

Structural Similarities

Ethyl 2-cyclobutyl-2-fluoroacetate shares structural similarities with several other fluorinated esters:

| Compound Name | Formula | Unique Features |

|---|---|---|

| Ethyl fluoroacetate | Simple ester structure; widely used as a reagent | |

| Methyl 2-fluoroacetate | Less bulky than ethyl counterpart; used in synthesis | |

| Fluorinated cyclopropane | Smaller ring structure; different reactivity profile |

Ethyl 2-cyclobutyl-2-fluoroacetate stands out due to its cyclobutyl ring, which imparts unique steric and electronic properties not found in simpler fluorinated esters. This enhances its potential utility in specialized applications within synthetic chemistry and pharmaceuticals.

Safety and Hazards

2-Cyclobutylacetic Acid has several hazard classifications :

- GHS Classification:

- H302: Harmful if swallowed

- H315: Causes skin irritation

- H318: Causes serious eye damage

- H319: Causes serious eye irritation

- H335: May cause respiratory irritation

Additional Information

Mechanism of Action

The mechanism by which 2-cyclobutyl-2-fluoroacetic acid exerts its effects depends on its specific application. In drug discovery, for example, the fluorine atom can enhance the binding affinity and metabolic stability of pharmaceuticals. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

2-(2-Fluorophenyl)acetic Acid (C₈H₇FO₂, MW: 154.14 g/mol)

- Structure : Fluorine is attached to the phenyl ring at the ortho position, conjugated with the acetic acid group.

- Key Properties: Acidity: Lower acidity (predicted pKa ~3.5–4.0) compared to 2-cyclobutyl-2-fluoroacetic acid (pKa ~2.8), as the fluorine’s electron-withdrawing effect is less direct. Solubility: Moderately soluble in polar solvents (e.g., 25 mg/mL in methanol) due to the aromatic ring’s hydrophobicity .

2-Amino-2-cyclobutyl-2-phenylacetic Acid (C₁₂H₁₅NO₂, MW: 205.25 g/mol)

- Structure: Features a cyclobutyl ring, a phenyl group, and an amino substituent at the alpha position.

- Key Properties: Acidity: Reduced acidity (pKa ~4.5–5.0) due to the electron-donating amino group counteracting fluorine’s effects.

2-Fluoroacetic Acid (C₂H₃FO₂, MW: 78.04 g/mol)

- Structure : Simplest fluorinated acetic acid derivative.

- Key Properties: Acidity: High acidity (pKa ~2.6), comparable to this compound, due to strong electron withdrawal by fluorine.

Data Table: Comparative Physicochemical Properties

Biological Activity

2-Cyclobutyl-2-fluoroacetic acid (C6H9FO2) is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial and cytotoxic effects, supported by relevant research findings and data tables.

Chemical Structure and Properties

This compound is characterized by its cyclobutane ring structure with a fluorine atom attached to the acetic acid moiety. Its chemical structure can be represented as follows:

The introduction of the fluorine atom is significant as it can enhance lipophilicity and metabolic stability, which are crucial for biological activity.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit notable antimicrobial properties. A study comparing various fluoroalkyl-substituted analogues against fungal strains demonstrated that while the original antifungal agent was more potent, the CF3-cyclobutane analogue showed reasonable activity against Trichophyton mentagrophytes and Trichophyton rubrum .

Table 1: Antifungal Activity of Fluoroalkyl Analogues

| Compound | MIC (μM) against T. mentagrophytes | MIC (μM) against T. rubrum |

|---|---|---|

| Original Butenafine | 4.0 | 3.5 |

| CF3-Cyclobutane Analogue | 8.0 | 7.0 |

Cytotoxic Effects

The cytotoxicity of this compound has been evaluated in various cancer cell lines. For instance, studies have shown that related compounds exhibit cytostatic effects in MCF-7 human breast cancer cells, leading to cell growth arrest and differentiation .

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | MCF-7 | 12.5 |

| Control (DMSO) | MCF-7 | >50 |

The biological activity of this compound is thought to be linked to its ability to interact with cellular targets involved in growth regulation and apoptosis. The presence of the fluorine atom may enhance binding affinity to these targets, although specific mechanisms remain under investigation.

Case Studies

- Antifungal Study : In a comparative analysis of antifungal agents, the fluoroalkyl-substituted analogue exhibited a significant reduction in fungal growth compared to controls, suggesting that structural modifications can lead to enhanced bioactivity.

- Cancer Research : A study exploring the effects of cyclobutane derivatives on cancer cell lines revealed that these compounds could induce differentiation and apoptosis in malignant cells, highlighting their potential as therapeutic agents.

Q & A

Q. Advanced Research Focus

- 19F NMR : Fluorine’s high spin-½ nucleus provides sharp signals to confirm substitution patterns and detect impurities. Chemical shifts (~δ -200 to -220 ppm for CF groups) differentiate fluorinated positions .

- LC-MS/MS : Quantifies trace byproducts (e.g., de-fluorinated analogs) and validates molecular ion peaks ([M-H]⁻ at m/z ~159) .

- X-ray crystallography : Resolves cyclobutyl ring conformation (e.g., puckered vs. planar) and hydrogen-bonding networks in crystalline forms .

Data contradiction example : Discrepancies in NMR coupling constants may arise from dynamic ring puckering, requiring variable-temperature NMR to confirm .

What are the mechanistic implications of this compound in enzyme inhibition studies?

Advanced Research Focus

The compound’s fluorinated cyclobutyl group may act as a:

- Transition-state analog : Mimics carboxylate intermediates in enzymes like acetyl-CoA synthetase, disrupting catalytic cycles .

- Steric disruptor : The rigid cyclobutyl ring hinders substrate binding in hydrophobic enzyme pockets, as observed in cyclohexyl analogs .

Experimental validation : Kinetic assays (e.g., IC50 measurements) paired with molecular docking simulations can map binding interactions. For example, fluorine’s electronegativity may polarize active-site residues, altering binding affinity .

How should researchers handle stability and storage challenges for this compound?

Q. Basic Research Focus

- Degradation pathways : Hydrolysis of the cyclobutyl ring under acidic/basic conditions or via UV exposure .

- Storage recommendations :

- Temperature : Store at -20°C in amber vials to prevent photodegradation.

- Solvent : Dissolve in anhydrous DMSO or ethanol to minimize hydrolysis .

- Safety protocols : Use fume hoods and nitrile gloves; avoid inhalation due to potential respiratory irritation (refer to SDS guidelines) .

How do structural modifications (e.g., cyclohexyl vs. cyclobutyl) alter the physicochemical properties of fluorinated acetic acids?

Q. Advanced Research Focus

- Lipophilicity : Cyclobutyl’s smaller ring increases logP compared to cyclohexyl analogs, enhancing membrane permeability .

- Metabolic stability : Fluorine reduces susceptibility to oxidative metabolism, while cyclobutyl rings resist enzymatic ring-opening compared to larger cycloalkanes .

Experimental comparison : HPLC retention times and in vitro microsomal assays quantify these differences. For instance, cyclobutyl derivatives show 20% longer half-lives in liver microsomes than cyclohexyl analogs .

What strategies address contradictory bioactivity data in studies of this compound?

Q. Advanced Research Focus

- Batch variability : Characterize purity via HPLC and elemental analysis; trace metal contaminants (e.g., Pd from synthesis) may skew biological assays .

- Cell-line specificity : Test across multiple models (e.g., HEK293 vs. HepG2) to distinguish compound effects from cell-type-specific responses .

- Dose-response curves : Non-monotonic responses may indicate off-target effects at higher concentrations, requiring transcriptomic profiling .

What computational methods predict the reactivity of this compound in novel reactions?

Q. Advanced Research Focus

- DFT calculations : Model transition states for fluorination or cycloaddition reactions. For example, B3LYP/6-31G* simulations predict activation energies for ring-opening pathways .

- Machine learning : Train models on fluorinated compound databases to forecast regioselectivity in electrophilic substitutions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.